2'-Sulfamoyl-biphenyl-4-carboxylic acid

Descripción

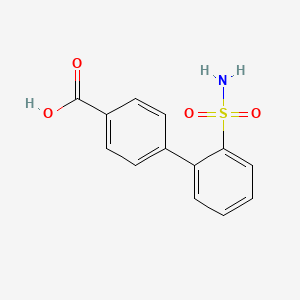

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-(2-sulfamoylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4S/c14-19(17,18)12-4-2-1-3-11(12)9-5-7-10(8-6-9)13(15)16/h1-8H,(H,15,16)(H2,14,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYHKPAIFSGHBPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)C(=O)O)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375221 | |

| Record name | 2'-Sulfamoyl-biphenyl-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352615-90-8 | |

| Record name | 2'-Sulfamoyl-biphenyl-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 352615-90-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the Biphenyl (B1667301) Core

The formation of the carbon-carbon bond linking the two phenyl rings is paramount in the synthesis of 2'-Sulfamoyl-biphenyl-4-carboxylic acid. The Suzuki-Miyaura coupling is a cornerstone approach, though other methods are also employed.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the synthesis of biaryl compounds, including derivatives of biphenyl-4-carboxylic acid. rsc.orgajgreenchem.comchegg.com This palladium-catalyzed reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a base. For the synthesis of this compound, this would generally involve the reaction of a 4-halobenzoic acid derivative with a 2-sulfamoylphenylboronic acid derivative.

A general scheme for this approach is the coupling of 4-bromobenzoic acid with a suitable boronic acid. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields. For instance, water-soluble fullerene-supported PdCl2 nanocatalysts have been shown to be effective for the Suzuki-Miyaura coupling of 4-bromobenzoic acid with phenylboronic acid in aqueous media at room temperature.

Table 1: Examples of Catalytic Systems for Suzuki-Miyaura Coupling in the Synthesis of Biphenyl-4-carboxylic Acid Derivatives

| Catalyst | Ligand | Base | Solvent | Temperature | Yield | Reference |

| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/Ethanol/Water | Reflux | High | rsc.org |

| Pd/C | - | K₂CO₃ | Water | 80°C | Good | ajgreenchem.com |

| [PdCl₂(NH₂CH₂COOH)₂] | Glycine | K₂CO₃ | Water | Room Temp | Excellent | rsc.org |

| C₆₀-TEGs/PdCl₂ | - | K₂CO₃ | Water | Room Temp | >90% | researchgate.net |

This table is interactive. Click on the headers to sort the data.

The synthesis of the required 2-sulfamoylphenylboronic acid precursor is a key consideration. This can be prepared from the corresponding 2-bromoaniline (B46623) or 2-aminobenzoic acid through diazotization followed by a Sandmeyer-type reaction to introduce the boronic acid functionality, and subsequent sulfamoylation.

While the Suzuki-Miyaura coupling is prevalent, other C-C bond forming reactions can also be utilized for the synthesis of the biphenyl core. These can include:

Ullmann Coupling: This classic reaction involves the copper-catalyzed coupling of two aryl halides. While effective, it often requires harsh reaction conditions.

Negishi Coupling: This involves the palladium- or nickel-catalyzed coupling of an organozinc compound with an organohalide.

Stille Coupling: This reaction utilizes a palladium catalyst to couple an organotin compound with an organohalide.

The choice of method often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

Introduction and Functionalization of the Sulfamoyl Group

The sulfamoyl group (-SO₂NH₂) is a key functional group in the target molecule. Its introduction is typically achieved through the sulfonylation of an appropriate amine precursor or the amination of a sulfonic acid derivative.

A common strategy involves the reaction of an aniline (B41778) derivative with sulfamoyl chloride or a related sulfonylating agent. Alternatively, a sulfonic acid can be converted to a sulfonyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with ammonia (B1221849) or an amine. For instance, 4-bromo-N-(propylcarbamoyl)benzenesulfonamide has been synthesized from 4-bromobenzenesulfonamide. nih.gov

Functionalization of the sulfamoyl group itself can be achieved by N-alkylation or N-arylation to produce substituted sulfonamides. This allows for the synthesis of a wide range of analogues with modified properties.

Derivatization of the Carboxylic Acid Moiety

The carboxylic acid group in this compound offers a versatile handle for further chemical modifications. Standard carboxylic acid derivatization reactions can be employed to synthesize a variety of analogues, including:

Esters: Esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (Fischer esterification) or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC).

Amides: Amide formation can be accomplished by activating the carboxylic acid (e.g., conversion to an acid chloride or using coupling reagents like HATU or HOBt) followed by reaction with an amine. For example, 4-Sulfamoyl-1,1′-biphenyl-4′-carboxylic acid has been converted to its corresponding carboxamide. acs.org

Alcohols: The carboxylic acid can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄). For instance, (4'-Methyl-[1,1'-biphenyl]-4-yl)methanol has been synthesized by the reduction of the corresponding carboxylic acid methyl ester. prepchem.com

These derivatizations are crucial for exploring the structure-activity relationships of this class of compounds.

Multi-Step Synthesis Pathways for Complex Analogues (e.g., featuring imidazole (B134444), pyrazole, or indazole rings)

The incorporation of heterocyclic rings such as imidazole, pyrazole, or indazole into the biphenyl scaffold leads to complex analogues with potentially enhanced biological activities. The synthesis of these analogues typically involves multi-step sequences.

Imidazole Analogues: Imidazole-containing biphenyl carboxylic acids can be synthesized by first preparing a biphenyl intermediate bearing functional groups suitable for imidazole ring formation. For example, a diamine precursor on one of the phenyl rings can be cyclized with a carboxylic acid or its derivative to form the imidazole ring.

Pyrazole Analogues: The synthesis of pyrazole-containing analogues often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. A biphenyl moiety can be introduced either on the 1,3-dicarbonyl precursor or the hydrazine.

Indazole Analogues: Indazole rings can be constructed on a biphenyl framework through various methods, including the intramolecular cyclization of o-azidobenzaldehydes or the reaction of o-aminobenzonitriles with nitrous acid.

These synthetic strategies allow for the creation of a diverse library of complex analogues for further investigation.

Stereoselective Synthesis of Chiral Analogues

The introduction of chirality into the this compound scaffold can be achieved through several strategies, leading to the formation of atropisomers or compounds with chiral centers.

Atropisomerism arises from restricted rotation around the C-C single bond connecting the two phenyl rings, which can be induced by bulky ortho substituents. The stereoselective synthesis of such axially chiral biphenyls can be accomplished using chiral catalysts or auxiliaries in the C-C bond forming step, such as an asymmetric Suzuki-Miyaura coupling.

Alternatively, chiral centers can be introduced by using chiral starting materials or through stereoselective reactions on the biphenyl core or its side chains. For example, chiral amides can be synthesized from the carboxylic acid moiety using chiral amines. researchgate.net

Chemical Modifications for Structure-Activity Relationship Investigations

Key regions for modification include:

The Biphenyl Rings: Substitutions on both phenyl rings can significantly alter the molecule's conformation and electronic distribution.

The Carboxylic Acid: Alterations to this acidic group can impact the compound's ionization state and its ability to interact with target residues.

Systematic exploration of these modifications has led to the development of analogs with enhanced biological profiles. For instance, the introduction of specific substituents on the phenyl rings has been shown to modulate activity. In a related series of 2-(sulfonamido)-N-phenylbenzamides, the addition of halogen atoms to the phenyl ring demonstrated a significant impact on potency. Specifically, 5-fluoro derivatives were found to be particularly potent, suggesting a favorable interaction of the fluorine atom with the target protein. Conversely, 4-fluoro derivatives were less active than the parent compound.

Furthermore, modifications to the group attached to the sulfonamide nitrogen have been explored. While larger modifications are generally not well-tolerated, smaller alkyl groups such as cyclopropyl (B3062369) and ethyl on the sulfonamide have been shown to be compatible with biological activity. This suggests that the size and nature of this substituent are critical for optimal interaction with the biological target.

The following table summarizes the impact of various chemical modifications on the activity of compounds structurally related to this compound.

| Compound Series | Modification Site | Modification | Impact on Activity |

| 2-(sulfonamido)-N-phenylbenzamides | Phenyl Ring | 4-fluoro substitution | Decreased activity |

| 2-(sulfonamido)-N-phenylbenzamides | Phenyl Ring | 5-fluoro substitution | Increased potency |

| 2-(sulfonamido)-N-phenylbenzamides | Sulfonamide Nitrogen | Cyclopropyl substitution | Well-tolerated |

| 2-(sulfonamido)-N-phenylbenzamides | Sulfonamide Nitrogen | Ethyl substitution | Well-tolerated |

These findings from structurally similar compounds provide valuable insights into the SAR of this compound itself. The data suggests that the electronic properties and steric bulk of substituents on the biphenyl rings and the sulfonamide group are key determinants of biological activity. Future investigations will likely focus on further refining these substitutions to develop analogs with improved therapeutic potential.

Molecular Structure and Conformation

Analysis of the Biphenyl (B1667301) Scaffold Conformation

The conformation of a biphenyl scaffold is defined by the torsional or dihedral angle between the planes of the two aromatic rings. In unsubstituted biphenyl, this angle is approximately 44°, representing a balance between steric hindrance of the ortho-hydrogens and π-conjugation that would favor planarity.

In 2'-Sulfamoyl-biphenyl-4-carboxylic acid, the presence of the bulky sulfamoyl group at the 2'-position introduces substantial steric hindrance. This steric clash prevents the two phenyl rings from adopting a coplanar arrangement. The repulsion between the sulfamoyl group and the atoms of the adjacent ring forces a significant twist around the central C-C bond. This results in a non-planar, or skewed, conformation. The precise dihedral angle is influenced by the electronic interactions of the substituents and the molecule's physical state (solid-state crystal packing vs. solution). This twisted conformation is a critical feature, as it defines the spatial relationship between the carboxylic acid and sulfamoyl functional groups.

Stereochemical Features and Their Implications for Molecular Interactions

A key stereochemical feature of ortho-substituted biphenyls is the potential for atropisomerism. Atropisomers are stereoisomers that arise from hindered rotation around a single bond, where the rotational barrier is high enough to allow for the isolation of individual conformers.

For this compound, the steric bulk of the 2'-sulfamoyl group restricts free rotation about the central C-C bond. If this rotational barrier is sufficiently high, the molecule can exist as a pair of stable, non-superimposable mirror-image enantiomers (R and S forms). The existence of stable atropisomers has profound implications for the molecule's interactions, particularly in biological systems where chiral recognition is common. The distinct three-dimensional arrangement of each atropisomer can lead to different binding affinities and orientations within a receptor or enzyme active site. The stability of these atropisomers is a key factor in determining whether the compound behaves as a single entity or a racemic mixture.

Spectroscopic Characterization Techniques

A combination of spectroscopic methods is essential for confirming the structure and identity of this compound.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of hydrogen atoms. For this compound, distinct signals are expected for the aromatic protons on both phenyl rings. Due to the asymmetric substitution, these protons would appear as complex multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The acidic proton of the carboxylic acid group would likely appear as a broad singlet at a significantly downfield shift (δ > 10 ppm), while the protons of the sulfamoyl group's amine (-NH₂) would also produce a characteristic signal.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. The spectrum would show distinct signals for each of the 13 carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is particularly diagnostic, appearing far downfield (δ > 165 ppm). The aromatic carbons would resonate in the typical range of δ 120-150 ppm.

| Technique | Expected Chemical Shifts (δ ppm) | Assignment |

| ¹H NMR | > 10 | Carboxylic Acid (-COOH) |

| 7.0 - 8.5 | Aromatic Protons (Ar-H) | |

| Variable | Sulfamoyl Protons (-SO₂NH₂) | |

| ¹³C NMR | > 165 | Carbonyl Carbon (-C OOH) |

| 120 - 150 | Aromatic Carbons (Ar-C) |

Table 1: Predicted NMR Spectroscopic Data for this compound.

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is particularly valuable for providing a highly accurate mass measurement. For this compound (C₁₃H₁₁NO₄S), the exact mass can be calculated and compared to the experimentally determined value to confirm the molecular formula. Fragmentation patterns observed in the mass spectrum can also offer structural clues, often showing the loss of characteristic groups like -OH, -COOH, or -SO₂NH₂. youtube.com

| Technique | Measurement | Value |

| Molecular Formula | - | C₁₃H₁₁NO₄S |

| Molecular Weight | g/mol | 277.30 |

| HR-MS | Calculated [M-H]⁻ | 276.0339 |

Table 2: Mass Spectrometry Data for this compound.

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. libretexts.org

The IR spectrum of this compound would display several characteristic absorption bands:

A very broad absorption band in the region of 3500-2500 cm⁻¹ is characteristic of the O-H stretch of the hydrogen-bonded carboxylic acid dimer. spectroscopyonline.com

A strong, sharp absorption peak between 1730-1680 cm⁻¹ corresponds to the C=O (carbonyl) stretch of the carboxylic acid. spectroscopyonline.com

Two distinct bands for the S=O stretches of the sulfamoyl group, typically found around 1350-1310 cm⁻¹ (asymmetric) and 1170-1150 cm⁻¹ (symmetric).

N-H stretching vibrations from the -NH₂ group of the sulfamoyl moiety would appear in the 3400-3200 cm⁻¹ region.

| Functional Group | Vibrational Mode | **Expected Absorption Range (cm⁻¹) ** |

| Carboxylic Acid | O-H stretch (broad) | 3500 - 2500 |

| Carboxylic Acid | C=O stretch | 1730 - 1680 |

| Sulfamoyl | N-H stretch | 3400 - 3200 |

| Sulfamoyl | S=O stretch (asymmetric) | 1350 - 1310 |

| Sulfamoyl | S=O stretch (symmetric) | 1170 - 1150 |

| Aromatic Ring | C-H stretch | ~3100 - 3000 |

Table 3: Characteristic Infrared Absorption Frequencies.

Advanced Analytical Techniques for Purity and Identity Confirmation

Beyond primary spectroscopic methods, other analytical techniques are crucial for establishing the purity and unequivocally confirming the identity of a synthesized compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing the purity of a sample. By using a suitable stationary phase (e.g., C18) and mobile phase, the compound can be separated from impurities. A pure sample will ideally show a single, sharp peak in the chromatogram. The retention time of this peak serves as a characteristic identifier under specific chromatographic conditions.

Elemental Analysis: This technique provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in the compound. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula (C₁₃H₁₁NO₄S). A close match between the experimental and theoretical values provides strong evidence for the compound's identity and purity.

These advanced methods, in conjunction with the spectroscopic data, provide a comprehensive characterization, ensuring the unambiguous identification and quality assessment of this compound.

Mechanistic Basis of Biological Interactions

Non-Covalent Interaction Profiles

Non-covalent interactions are critical for the reversible binding of a ligand to its biological target. For 2'-Sulfamoyl-biphenyl-4-carboxylic acid, these interactions are primarily driven by hydrogen bonding, electrostatic forces, and hydrophobic effects.

Both the sulfamoyl (-SO₂NH₂) and carboxylic acid (-COOH) groups are pivotal pharmacophoric features, capable of engaging in multiple hydrogen bonds. nih.gov The carboxylic acid group is a classic hydrogen bond donor via its hydroxyl proton and a hydrogen bond acceptor through its carbonyl oxygen. stereoelectronics.org Upon deprotonation to its carboxylate form (-COO⁻) at physiological pH, it can form strong electrostatic interactions and hydrogen bonds. nih.govresearchgate.net This ability to form strong interactions is a key determinant in drug-target binding. nih.gov

The sulfamoyl group also presents dual functionality. The amine (N-H) protons act as hydrogen bond donors, while the two sulfonyl oxygen atoms are effective hydrogen bond acceptors. researchgate.net Studies on sulfonamide crystal structures show that sulfonyl oxygens are frequently involved in hydrogen bonding. nih.gov The deprotonated nitrogen of a sulfonamide group can also act as an excellent hydrogen bond acceptor. researchgate.net The geometry of hydrogen bonds established by a sulfonamide moiety can be similar to that of carboxylic acids, allowing it to act as a bioisostere in some contexts. nih.gov The interplay between these groups allows for a complex and robust network of hydrogen bonds with a target protein, significantly contributing to binding affinity.

| Functional Group | Potential Role | Interacting Moiety |

|---|---|---|

| Carboxylic Acid (-COOH) | H-Bond Donor | Hydroxyl (O-H) |

| H-Bond Acceptor | Carbonyl (C=O) | |

| Sulfamoyl (-SO₂NH₂) | H-Bond Donor | Amine (N-H) |

| H-Bond Acceptor | Sulfonyl (S=O) |

The biphenyl (B1667301) core of the molecule is inherently nonpolar and contributes to binding primarily through hydrophobic interactions and pi-pi stacking. Biphenyl moieties are known to engage in pi-pi stacking, a non-covalent interaction between aromatic rings that is crucial for molecular recognition and the stability of ligand-protein complexes. nih.govmdpi.com These interactions are vital for the binding of drug compounds to their target proteins and can enhance binding affinity. nih.govresearchgate.net

The two phenyl rings provide a substantial surface area for van der Waals and hydrophobic interactions, allowing the ligand to fit snugly into hydrophobic pockets within a protein's binding site. The strength of these stacking interactions can be influenced by substituents on the aromatic rings. mdpi.com This type of interaction is a key driving force for loading drugs into delivery systems and for the self-assembly of molecular structures. nih.gov

| Interaction Type | Description | Contributing Moiety |

|---|---|---|

| Hydrophobic Interactions | Interactions with nonpolar residues within a binding pocket, driven by the displacement of water molecules. | Phenyl Rings |

| Pi-Pi Stacking | Attractive, non-covalent interaction between the electron clouds of adjacent aromatic rings. | Phenyl Rings |

Enzyme Binding Kinetics and Mechanisms

While specific enzyme kinetic data for this compound are not extensively documented in the available literature, the molecule's structural components suggest potential mechanisms of enzyme inhibition. The sulfamoyl group is a key feature of many carbonic anhydrase inhibitors. In these cases, the deprotonated sulfonamide nitrogen coordinates directly with the zinc ion (Zn²⁺) in the enzyme's active site, blocking the enzyme's catalytic activity. nih.gov

Furthermore, compounds with a sulfonylamino benzoate (B1203000) structure have been shown to inhibit other enzymes, such as biotin (B1667282) carboxylase. nih.govnih.gov In one studied case, the inhibitor was found to bind to the biotin-binding site of the enzyme in the presence of ADP, demonstrating an atypical mechanism of inhibition. nih.govnih.gov The carboxylic acid and biphenyl groups would serve to anchor the inhibitor within the active site through the hydrogen bonds and hydrophobic interactions previously described, orienting the sulfamoyl group for optimal interaction with key residues or cofactors.

| Functional Group | Potential Interaction Type | Example Target/Mechanism |

|---|---|---|

| Sulfamoyl (-SO₂NH₂) | Coordination with metal cofactor | Inhibition of metalloenzymes like Carbonic Anhydrase (via Zn²⁺ binding). nih.gov |

| Carboxylic Acid (-COOH) | Hydrogen bonding / Ionic interaction | Anchoring within the active site by interacting with polar or charged amino acid residues. |

| Biphenyl Core | Hydrophobic interaction | Occupying a hydrophobic substrate-binding pocket. |

Receptor Recognition and Modulation Principles

The biphenyl carboxylic acid scaffold is a recognized structural motif for ligands targeting certain G protein-coupled receptors (GPCRs), particularly the hydroxycarboxylic acid (HCA) receptors and free fatty acid (FFA) receptors. nih.govwikipedia.org These receptors are involved in metabolic and inflammatory processes. nih.govresearchgate.net

Activation of HCA₂ (also known as GPR109A) by agonists involves the ligand settling into a binding pocket where its carboxylate group forms a crucial salt bridge with a positively charged arginine residue (R111). researchgate.net Additional hydrogen bonds and non-bonded contacts with other residues, such as serine (S179) and tyrosine (Y284), further stabilize the interaction. researchgate.net Similarly, the free fatty acid receptor 1 (FFA1 or GPR40) is activated by fatty acids and synthetic agonists that also possess a carboxylic acid group for binding. nih.govpnas.org The biphenyl portion of this compound would likely occupy a hydrophobic pocket within the transmembrane domain of such receptors, contributing to binding affinity and potentially influencing receptor activation and signaling bias. nih.govnih.gov The sulfamoyl group could provide additional hydrogen bonding interactions that fine-tune the ligand's potency and selectivity.

| Molecular Feature | Receptor Interaction | Example Receptor Family |

|---|---|---|

| Carboxylic Acid Group | Forms critical ionic bond/salt bridge with key arginine residues in the binding site. researchgate.net | Hydroxycarboxylic Acid Receptors (HCARs). researchgate.net |

| Biphenyl Core | Occupies a hydrophobic pocket formed by transmembrane helices. | Free Fatty Acid Receptors (FFARs). nih.gov |

| Sulfamoyl Group | Forms additional hydrogen bonds to enhance binding affinity and selectivity. | G Protein-Coupled Receptors (GPCRs). |

Structure Activity Relationship Sar Studies

Impact of Sulfamoyl Group Position and Substitution on Biological Activity

The sulfamoyl group (-SO₂NH₂) is a crucial functional group in many biologically active molecules, acting as a versatile hydrogen bond donor and acceptor. Its precise placement and substitution on the biphenyl (B1667301) scaffold of 2'-Sulfamoyl-biphenyl-4-carboxylic acid significantly modulate the compound's activity.

The position of the sulfamoyl group on the biphenyl ring system is a key determinant of biological potency. Studies on related sulfamoyl-containing compounds indicate that positional changes can drastically alter the molecule's ability to fit into a target's binding site. For instance, in a series of sulfamoyl benzamides, the relative positions of the sulfamoyl and carboxamide groups were critical for inhibitory potential against certain enzymes. researchgate.net While direct SAR data for positional isomers of this compound is limited in the provided results, the principle remains that the 2'-position allows for specific spatial orientations and intramolecular interactions that would differ from, for example, a 3'- or 4'-sulfamoyl analog. The 4'-sulfamoyl substitution, for instance, has been explored in the context of carbonic anhydrase inhibitors. acs.org

Substitution on the nitrogen atom of the sulfamoyl group (R in -SO₂NHR or -SO₂NRR') also plays a pivotal role in tuning biological activity. Introducing substituents can alter the group's hydrogen bonding capacity, lipophilicity, and steric profile. Research on various sulfonamide derivatives has shown that N-substitution can lead to significant variations in inhibitory activity. For example, in a study of sulfamoyl benzamide (B126) derivatives, substituting the sulfamoyl group with N-cyclopropyl or morpholine (B109124) rings resulted in different inhibitory potentials against human nucleoside triphosphate diphosphohydrolases (h-NTPDases). researchgate.net This suggests that both the size and electronic nature of the N-substituent are critical for optimal interaction with the target protein.

| Compound Analogue | Modification | Predicted Impact on Activity | Rationale |

|---|---|---|---|

| 3'-Sulfamoyl-biphenyl-4-carboxylic acid | Positional Isomerism (3'-position) | Likely Decreased | Alters the spatial arrangement of the key hydrogen-bonding sulfamoyl group, potentially disrupting optimal binding site interactions. |

| 4'-Sulfamoyl-biphenyl-4-carboxylic acid | Positional Isomerism (4'-position) | Variable; Target-Dependent | Creates a more linear molecule; activity depends on the specific topology of the biological target. acs.org |

| 2'-(N-Methylsulfamoyl)-biphenyl-4-carboxylic acid | N-Alkylation | Potentially Decreased | Reduces the number of hydrogen bond donors from two to one, which may weaken binding affinity. |

| 2'-(N-Acetylsulfamoyl)-biphenyl-4-carboxylic acid | N-Acylation | Likely Decreased | Introduces steric bulk and alters the electronic properties of the sulfonamide, potentially hindering binding. |

Role of the Carboxylic Acid Functionality in Molecular Recognition

The carboxylic acid group (-COOH) at the 4-position of the biphenyl ring is a cornerstone for molecular recognition, primarily due to its ability to form strong, directional interactions with biological targets. ajgreenchem.com This functional group is a potent hydrogen bond donor and acceptor and can exist as a negatively charged carboxylate anion (-COO⁻) at physiological pH, enabling powerful electrostatic or ionic interactions. ijacskros.com

In numerous drug-receptor interactions, a carboxylic acid moiety anchors the ligand to the binding site by forming salt bridges with positively charged amino acid residues like arginine, lysine, or histidine. ijacskros.comresearchgate.net It can also engage in a network of hydrogen bonds with polar residues such as serine, threonine, or asparagine. researchgate.net For biphenyl carboxylic acid derivatives, this group is often essential for pharmacological activity. arabjchem.org Its presence enhances the polarity and hydrophilicity of the molecule, which can influence its bioavailability. ajgreenchem.com

The importance of this group is underscored in studies where its replacement or esterification leads to a significant loss of activity. The convergent orientation of the carboxyl group, held in a specific spatial position by the rigid biphenyl scaffold, allows it to effectively engage with complementary binding pockets in target proteins. ijacskros.com

Influence of Biphenyl Substitution Patterns on Efficacy and Selectivity

Beyond the primary sulfamoyl and carboxylic acid groups, further substitutions on the biphenyl rings can fine-tune the compound's efficacy and selectivity. The biphenyl moiety itself serves as a rigid scaffold that orients the key functional groups. researchgate.net Modifications to this scaffold can impact the molecule's conformation, lipophilicity, and electronic properties. researchgate.net

Introducing electron-withdrawing or electron-donating groups at various positions can alter the electronic distribution across the rings and affect interactions with the target. For example, in the development of biphenyl-4-O-sulfamate based steroid sulfatase (STS) inhibitors, the substitution of electron-withdrawing groups like cyano (-CN) or nitro (-NO₂) at the 2'- or 4'-positions was found to remarkably increase inhibitory activity. nih.gov This highlights that modulating the electronic character of the rings can enhance potency.

Furthermore, the size and nature of substituents can influence selectivity. A bulky substituent might prevent the molecule from binding to a smaller, related off-target protein, thereby improving its selectivity profile. Conversely, adding specific functional groups might introduce favorable interactions with a secondary binding site present in one target but not another. Studies on F- and CF₃-substituted biphenyl derivatives have shown that specific substitution patterns can synergistically contribute to antimicrobial efficacy. researchgate.net

| Substituent Type | Position(s) | Observed Effect in Related Biphenyls | Reference |

|---|---|---|---|

| Electron-Withdrawing (e.g., -CN, -NO₂) | 2', 4' | Significantly increased inhibitory activity (STS inhibitors). | nih.gov |

| Fluorine (-F) / Trifluoromethyl (-CF₃) | Meta-positions | Synergistically contributed to antimicrobial efficacy. | researchgate.net |

| Benzyloxy | Varies | Showed potent anticancer activity against MCF-7 and MDA-MB-231 cell lines. | ajgreenchem.com |

| Methyl (-CH₃) | Para-position | Absence of this group led to inactivity in a series of bis-sulfonamides, indicating its importance. | researchgate.net |

Stereochemical Requirements for Optimal Biological Potency

Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor in drug action as biological systems are inherently chiral. nih.gov For biphenyl derivatives like this compound, the most relevant stereochemical feature is often atropisomerism. Atropisomers are stereoisomers that result from hindered rotation around a single bond. In substituted biphenyls, bulky groups at the ortho-positions (2, 2', 6, and 6') can restrict free rotation around the bond connecting the two phenyl rings, leading to the existence of stable, non-superimposable mirror-image conformers (enantiomers).

The two enantiomers of a chiral drug can exhibit significant differences in their biological activity, metabolism, and potency. nih.gov One enantiomer may fit perfectly into a chiral receptor binding site, while its mirror image may bind weakly or not at all. nih.govmdpi.com This is because the precise 3D arrangement of functional groups is necessary to align with the corresponding interaction points in the target protein. nih.gov

Even if the ortho-substituents are not large enough to create stable atropisomers at room temperature, the preferred dihedral angle (the twist between the two phenyl rings) is crucial. This conformation dictates the relative spatial positioning of the 2'-sulfamoyl group and the 4-carboxylic acid. The biological target will typically bind most strongly to one specific conformation, and the molecule's ability to adopt and maintain this optimal conformation is key to its potency. researchgate.net Therefore, understanding the energetic barriers to bond rotation and the preferred 3D structure is essential for designing potent analogs. mdpi.com

Pharmacophore Elucidation and Derivatization Strategies

A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological effect. For the this compound class of compounds, a general pharmacophore can be elucidated from the SAR findings.

Key features of the pharmacophore likely include:

An Anionic/Hydrogen-Bonding Region: Represented by the 4-carboxylic acid, which provides a critical anchoring point.

A Hydrogen-Bonding Acceptor/Donor Region: Provided by the 2'-sulfamoyl group, positioned at a specific distance and angle relative to the carboxylic acid.

A Rigid Scaffold: The biphenyl core, which maintains the necessary spatial orientation and separation of the key interacting groups.

Hydrophobic Regions: The phenyl rings themselves, which can engage in hydrophobic or van der Waals interactions within the binding pocket.

Based on this model, several derivatization strategies can be employed. Molecular docking studies on related compounds, such as HPTPβ inhibitors, have been used to visualize how these functional groups interact with catalytic sites and secondary binding pockets. nih.gov Such insights guide the synthesis of new analogs. For instance, if a model reveals an unoccupied hydrophobic pocket near one of the phenyl rings, adding a suitable lipophilic substituent at that position could enhance binding affinity. Similarly, if the model shows that the sulfamoyl nitrogen is near a potential hydrogen bond acceptor, N-alkylation might be detrimental, whereas if it is exposed to solvent, adding a group to improve pharmacokinetic properties could be beneficial.

Targeted Biological Activity and Modulatory Roles

Enzyme Inhibition Studies

The following sections detail the inhibitory activity of 2'-Sulfamoyl-biphenyl-4-carboxylic acid and its structural analogs against several classes of enzymes and transporters.

Activated protein C (APC) is a crucial serine protease with significant anticoagulant and cytoprotective functions. nih.gov Its inhibition is a therapeutic strategy being explored for bleeding disorders like hemophilia. nih.gov While the inhibition of APC can promote thrombin generation and enhance coagulation, a review of available scientific literature indicates that specific studies detailing the direct inhibitory effects of this compound on Activated Protein C are not extensively documented. Research on APC inhibitors has identified two major physiological inhibitors in plasma, designated PCI-1 and PCI-2, which form complexes with APC to regulate its activity. nih.gov However, a direct link or inhibitory data for this compound against APC has not been established in the reviewed studies.

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a critical role in processes such as pH regulation and CO2 homeostasis. unifi.itnih.gov The sulfonamide group is a classic zinc-binding group found in many potent CA inhibitors. nih.gov Research into 1,1'-biphenyl-sulfonamides has identified them as a class of potent inhibitors for several human carbonic anhydrase (hCA) isoforms, including the membrane-bound hCA XIV. acs.org

Studies on a series of 1,1'-biphenylsulfonamides demonstrated that these compounds inhibit hCA isoforms I, II, IX, XII, and XIV with inhibition constants (Kᵢ) often in the nanomolar range. acs.org The biphenyl (B1667301) scaffold allows for interactions within the enzyme's active site, while the sulfonamide moiety coordinates with the catalytic zinc ion. acs.org Although data for this compound itself was not specified, the inhibitory profile of structurally similar compounds highlights the potential of this chemical scaffold. For instance, variations on the biphenylsulfonamide core have shown high efficacy and, in some cases, selectivity for different CA isoforms. acs.org

Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by Representative Biphenylsulfonamide Analogs

| Compound | hCA I (Kᵢ nM) | hCA II (Kᵢ nM) | hCA IX (Kᵢ nM) | hCA XII (Kᵢ nM) | hCA XIV (Kᵢ nM) |

|---|---|---|---|---|---|

| Analog 1 * | 87.5 | 6.8 | 15.4 | 4.5 | 7.9 |

| Analog 2 * | 9.3 | 1.1 | 25.6 | 5.1 | 1.2 |

| Analog 3 * | 15.8 | 1.0 | 8.7 | 0.59 | 0.63 |

| Acetazolamide | 250 | 12 | 25 | 5.7 | 45 |

*Data derived from a study on 1,1'-biphenylsulfonamides, representing the potential of the core structure. acs.org

Urate Transporter 1 (URAT1), a kidney-specific transporter, is a primary regulator of uric acid reabsorption from urine back into the blood. nih.gov Its inhibition is a key therapeutic strategy for managing hyperuricemia, the underlying cause of gout. researchgate.netbiorxiv.org The biphenyl carboxylic acid scaffold, a core feature of this compound, has been identified as a highly effective pharmacophore for potent URAT1 inhibition. nih.govnih.gov

Research has led to the design and synthesis of novel biphenyl carboxylic acid derivatives that demonstrate significant inhibitory activity against human URAT1. researchgate.net In one study, two series of these compounds were developed, with the most potent derivatives exhibiting IC₅₀ values comparable or superior to the clinical uricosuric drug benzbromarone. nih.gov The carboxylic acid group is crucial for interacting with the transporter, and modifications to the biphenyl structure have been shown to fine-tune the inhibitory potency. researchgate.net

Table 2: URAT1 Inhibitory Activity of Representative Biphenyl Carboxylic Acid Derivatives

| Compound | URAT1 Inhibition (IC₅₀ µM) |

|---|---|

| Derivative A1 * | 0.93 |

| Derivative B21 * | 0.17 |

| Benzbromarone (Reference) | 0.29 |

*Data from a study on novel biphenyl carboxylic acid derivatives designed as URAT1 inhibitors. nih.gov

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in epigenetic gene regulation by removing acetyl groups from histone proteins. mdpi.com The inhibition of HDACs has emerged as a promising strategy in cancer therapy. nih.govfrontiersin.org The general structure of an HDAC inhibitor includes a zinc-binding group, a linker, and a "cap" group that interacts with the surface of the enzyme. nih.gov

While direct studies on this compound as an HDAC inhibitor are not widely reported, its structural components are found in known HDAC inhibitors. For instance, various sulfonamide-containing compounds have been synthesized and evaluated for HDAC inhibitory activity. nih.gov Furthermore, a series of biphenyl-4-yl-acrylohydroxamic acid derivatives were designed as HDAC inhibitors, demonstrating that the biphenyl moiety can serve as an effective cap group. nih.gov These related studies suggest that the scaffold of this compound possesses features conducive to HDAC inhibition, although its specific activity and isoform selectivity remain to be determined.

Coagulation Factor Xa (FXa) is a trypsin-like serine protease that occupies a pivotal position at the convergence of the intrinsic and extrinsic pathways of the blood coagulation cascade. nih.gov As such, it is a prime target for anticoagulant drugs designed to prevent and treat thromboembolic disorders. nih.gov Antithrombin is a natural inhibitor of several coagulation proteases, including FXa. nih.gov

A review of the literature on small-molecule FXa inhibitors reveals that while various chemical scaffolds have been developed, there is a lack of specific research identifying this compound as a direct inhibitor of Factor Xa or other related serine proteases. The structures of established FXa inhibitors typically feature specific motifs designed to interact with the S1 and S4 pockets of the enzyme's active site, which are not characteristic of the this compound structure. nih.gov

Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins (B1171923) and are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs). There are two main isoforms, COX-1 and COX-2. Selective inhibition of COX-2 is a key goal for developing anti-inflammatory agents with reduced gastrointestinal side effects. nih.gov

The aminosulfonyl or methylsulfonyl group attached to a phenyl ring is a common structural characteristic of selective COX-2 inhibitors (coxibs). nih.gov This feature is present in this compound. Studies on sulfonamide-substituted compounds have shown that this functional group is an important binding motif for achieving COX-2 selective inhibition. nih.gov Additionally, many acidic NSAIDs possess a carboxylic acid moiety, which is also a feature of the title compound. nih.gov While direct experimental data on the COX inhibitory activity of this compound is limited, its combination of a sulfamoyl-phenyl group and a carboxylic acid suggests a potential for interaction with the COX enzyme active site.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Dipeptidyl Peptidase-4 (DPP-4) is a key enzyme in glucose metabolism, and its inhibition is a validated therapeutic strategy for the management of type 2 diabetes. While specific inhibitory constants (such as IC₅₀ values) for this compound against DPP-4 are not documented in publicly available literature, the general class of compounds containing sulfonamide and carboxylic acid functionalities has been explored for DPP-4 inhibition. Further enzymatic assays would be required to determine if this compound exhibits any significant activity against this enzyme.

Antimicrobial Activity Investigations

The structural components of this compound, namely the biphenyl and sulfonamide groups, are present in various known antimicrobial agents. This suggests that the compound could be a candidate for antimicrobial screening.

Antibacterial Activity (e.g., against Gram-positive and Gram-negative strains)

Sulfonamides were among the first classes of antibiotics to be discovered and are known to inhibit bacterial growth by interfering with folic acid synthesis. Biphenyl derivatives have also demonstrated antibacterial properties. Consequently, it is hypothesized that this compound may possess activity against a range of bacteria. However, specific Minimum Inhibitory Concentration (MIC) values against representative Gram-positive strains (like Staphylococcus aureus) and Gram-negative strains (like Escherichia coli) are not currently available in published research.

Antifungal Activity (e.g., against Candida species)

Compounds containing sulfonamide and biphenyl moieties have also been investigated for their potential to combat fungal infections. Species of the genus Candida, such as Candida albicans, are common causes of opportunistic fungal infections in humans. To ascertain any antifungal potential of this compound, in vitro susceptibility testing would be necessary to determine its MIC against various Candida species. At present, such data has not been reported.

Anti-inflammatory Potential

Many biphenyl carboxylic acid derivatives are known for their anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes. The structural similarity of this compound to some non-steroidal anti-inflammatory drugs (NSAIDs) suggests it could be investigated for similar properties. Research in this area would involve evaluating its ability to inhibit COX-1 and COX-2 enzymes and to modulate the production of inflammatory cytokines. However, specific experimental data on the anti-inflammatory activity of this compound is not yet available.

Anticancer Research Applications

The biphenyl scaffold is a common feature in many compounds investigated for their anticancer properties. These compounds can exert their effects through various mechanisms, including the induction of apoptosis (programmed cell death) in cancer cells. Derivatives of both biphenyl carboxylic acid and sulfonamides have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. To determine if this compound has any anticancer potential, it would need to be screened against a panel of human cancer cell lines to determine its IC₅₀ values. Such studies have not been published to date.

Exploration in Neurological Disorders Research

The potential role of biphenyl derivatives in the context of neurological disorders is an emerging area of research. For instance, some related compounds have been investigated for their ability to modulate pathways implicated in neurodegenerative diseases like Alzheimer's disease. However, there is currently no available research linking this compound to the study of neurological disorders.

Despite extensive research, specific scientific literature detailing the targeted biological activity and modulatory roles of This compound in hypertension research is not available in the public domain.

While the structural motifs of this compound, namely the biphenyl, carboxylic acid, and sulfonamide groups, are present in various known antihypertensive agents, particularly angiotensin II receptor blockers, no direct studies on "this compound" itself for this indication have been identified.

Therefore, it is not possible to provide detailed research findings, data tables, or an analysis of its hypertension research avenues as requested. The scientific community has not published research specifically investigating the antihypertensive properties of this particular chemical entity.

Computational Chemistry and in Silico Modeling

Quantum Chemical Calculations (e.g., Density Functional Theory, Hartree-Fock methods)

Quantum chemical calculations are fundamental to understanding the electronic structure and geometry of a molecule. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are widely applied to elucidate these properties for complex organic molecules, including derivatives of biphenyl (B1667301) carboxylic acid and sulfonamides. nih.govnih.gov

Density Functional Theory (DFT) is a popular method for optimizing molecular structures and predicting a wide range of properties. For instance, in studies of structurally related compounds like 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, DFT calculations at the B3LYP/6–311+G(d,p) level of theory have been used to determine optimized bond lengths, angles, and torsion angles. nih.gov Such calculations provide data that can be compared with experimental values from X-ray diffraction to validate the computational model. nih.gov

A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining molecular reactivity and stability. nih.govmdpi.com For example, in a study on a biphenyl carboxylic acid derivative, the HOMO was found to be concentrated on the biphenyl rings, while the LUMO was primarily located on the benzoic acid portion, with a calculated energy gap of 4.3347 eV. nih.gov This information helps in understanding the molecule's electrophilic and nucleophilic sites. mdpi.com

Hartree-Fock (HF) methods represent an earlier, ab initio approach to solving the Schrödinger equation for many-electron systems. wikipedia.orgresearchgate.net While often less accurate than DFT for certain properties due to the neglect of electron correlation, HF is still valuable and serves as a foundation for more advanced methods. nih.gov In comparative studies, DFT methods like B3LYP have often shown better agreement with experimental vibrational spectra than HF methods for complex organic acids. nih.gov

Quantum chemical calculations can also predict various reactivity descriptors, as shown in the table below for a related biphenyl carboxylic acid. nih.gov

| Parameter | Description | Calculated Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0814 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.7466 |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | 4.3347 |

| Ionization Energy (I) | Energy required to remove an electron | 6.0814 |

| Electron Affinity (A) | Energy released when an electron is added | 1.7466 |

| Electronegativity (χ) | Tendency to attract electrons | 3.9140 |

| Chemical Hardness (η) | Resistance to change in electron distribution | 2.1673 |

| Electrophilicity Index (ω) | Propensity to accept electrons | 3.5340 |

| Table 1: Calculated quantum chemical parameters for 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid using DFT at the B3LYP/6–311+ G(d,p) level. Data sourced from nih.gov. |

Molecular Dynamics Simulations for Ligand-Protein Interactions

Molecular Dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules over time, providing critical insights into the stability of ligand-protein complexes. nih.gov While static methods like molecular docking predict binding poses, MD simulations reveal how these interactions evolve, accounting for the flexibility of both the ligand and the protein. aalto.firesearchgate.net

For scaffolds related to 2'-Sulfamoyl-biphenyl-4-carboxylic acid, MD simulations have been employed to:

Assess Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein over the simulation time, researchers can determine if the ligand remains stably bound in the active site. aalto.firesearchgate.net

Analyze Interaction Persistence: MD trajectories can be analyzed to determine the persistence of specific hydrogen bonds or hydrophobic contacts identified in docking studies. aalto.fi

Refine Binding Poses: Simulations can show conformational relaxation of the enzyme and ligand, sometimes revealing more favorable binding modes than those predicted by rigid docking. nih.gov

Calculate Binding Free Energy: Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to MD trajectories to provide a more accurate estimation of the binding affinity. nih.gov

In a study of 2-aryl-quinoline-4-carboxylic acid derivatives, MD simulations demonstrated stable binding to the target enzyme, with one compound showing enhanced affinity after the conformational relaxation of the enzyme was taken into account. nih.gov

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a target macromolecule, typically a protein. nih.gov This method is central to structure-based drug design, helping to rationalize the biological activity of compounds and guide the design of more potent derivatives.

For compounds with biphenyl carboxylic acid and sulfonamide moieties, molecular docking has been successfully used to predict their interactions with various biological targets. For example, a study on 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid used molecular docking to evaluate its binding affinity against the SARS-CoV-2 protein, yielding a binding affinity of -7.6 kcal/mol. nih.gov Similarly, various biphenyl carboxylic acid derivatives have been docked against the estrogen receptor alpha (ERα), with one potent compound showing a binding affinity of -9.9 kcal/mol. ajgreenchem.com

The docking process involves:

Preparation of Receptor and Ligand: Preparing the 3D structures of the protein and the ligand, including adding charges and hydrogen atoms.

Defining the Binding Site: Identifying the active site or binding pocket on the protein surface.

Sampling Conformations: An algorithm samples various conformations and orientations of the ligand within the binding site.

Scoring: A scoring function estimates the binding affinity (often expressed in kcal/mol) for each pose. Lower scores typically indicate better binding. nih.gov

The results are analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which stabilize the ligand-protein complex. For instance, docking studies of a biphenyl carboxylic acid derivative with ERα revealed hydrogen bonding with the residue Thr347 and π-cation interactions with Glu353. ajgreenchem.com

| Compound Class | Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interactions Noted |

| Biphenyl Carboxylic Acid Derivative | SARS-CoV-2 (Omicron) | -7.6 | Not specified |

| Biphenyl Carboxylic Acid Derivative | Estrogen Receptor Alpha (ERα) | -9.9 | H-bond (Thr347), π-cation (Glu353), π-sulfur (Met343, Met421) |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]benzamide Derivative | α-Glucosidase | -9.7 to -8.0 | H-bond (Glu:276), π-π stacking (His:348), π-anion (Glu:276) |

| Table 2: Examples of molecular docking results for compounds structurally related to this compound. Data sourced from nih.govajgreenchem.comscispace.com. |

In Silico Screening for Novel Scaffolds and Lead Identification

In silico screening, also known as virtual screening, is a computational strategy used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. mdpi.com This approach significantly reduces the time and cost associated with high-throughput screening in the laboratory. It is a cornerstone of modern lead identification. frontiersin.org

Virtual screening can be broadly categorized into two types:

Ligand-Based Virtual Screening (LBVS): This method uses the knowledge of known active compounds to identify others in a database that have similar properties (e.g., shape, pharmacophoric features).

Structure-Based Virtual Screening (SBVS): This approach, which relies on the 3D structure of the target protein, involves docking large numbers of compounds into the binding site and ranking them based on their predicted binding affinity. mdpi.com

For classes of compounds like 2-aryl-quinoline-4-carboxylic acids, an integrated in silico workflow including inverse virtual screening (where a single ligand is screened against a library of targets) has been used to identify potential protein targets. nih.govfrontiersin.org Once a target is identified, pharmacophore-based screening can be employed. A pharmacophore model represents the essential 3D arrangement of functional groups required for biological activity, and this model can be used as a filter to rapidly screen databases for compounds matching these features. mdpi.com This process helps in identifying diverse chemical scaffolds that could serve as starting points for lead optimization.

Predictive Modeling for Biological Activity and Selectivity

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, aims to build mathematical models that correlate the chemical structure of compounds with their biological activity. nih.govmdpi.com These models are valuable for predicting the activity of newly designed compounds, understanding the structural features crucial for activity, and guiding the synthesis of more potent and selective molecules. nih.gov

A typical QSAR workflow involves:

Data Set Collection: Assembling a series of compounds with experimentally measured biological activities.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound. These can include constitutional, topological, geometric, and quantum-chemical properties.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a mathematical equation relating the descriptors to the biological activity. nih.gov

Model Validation: Rigorously validating the model's predictive power using internal and external test sets of compounds.

For sulfonamide derivatives, QSAR models have been developed to predict their antioxidant activity. nih.gov In one study, key properties influencing activity were identified as mass, polarizability, electronegativity, and van der Waals volume. nih.gov Such models can then be used to predict the activity of a virtual library of newly designed compounds, prioritizing the most promising candidates for synthesis and testing. nih.gov This predictive capability is crucial for optimizing not only the potency against a desired target but also the selectivity against off-targets.

Prodrug Strategies and Chemical Delivery Systems

Design Principles for Enhancing Molecular Delivery

The fundamental goal of prodrug design is to develop a chemically modified, inactive or less active version of a drug that, upon administration, converts into the active parent molecule through enzymatic or chemical processes in the body. centralasianstudies.orgnih.gov For 2'-Sulfamoyl-biphenyl-4-carboxylic acid, the primary design principles focus on masking the polar carboxylic acid group. This functional group typically has a pKa value between 3.5 and 4.5, meaning it is ionized at physiological pH, which can limit its ability to cross biological membranes. ebrary.net

Key design principles include:

Improving Permeability and Absorption: By converting the hydrophilic carboxylic acid into a more lipophilic functional group, such as an ester or amide, the prodrug can more easily pass through lipid cell membranes, thereby improving oral bioavailability. ebrary.netnih.gov

Increasing Aqueous Solubility: While often the goal is to increase lipophilicity, some prodrug strategies aim to enhance water solubility for intravenous formulations. This can be achieved by attaching polar promoieties like phosphates, amino acids, or sugars. nih.gov

Enhancing Chemical Stability: Prodrugs can be designed to protect the parent drug from degradation in the gastrointestinal tract or during first-pass metabolism. ijpcbs.com

Site-Specific Delivery: Conjugating the drug to a carrier that is recognized by specific transporters or enzymes in a target tissue can concentrate the drug at its site of action, improving efficacy and reducing systemic toxicity. centralasianstudies.orgjiwaji.edu

Minimizing Toxicity: Masking the carboxylic acid group can reduce local irritation, such as gastrointestinal issues commonly associated with acidic drugs. jiwaji.eduresearchgate.net

The ideal prodrug for this compound would exhibit stability at physiological pH but be efficiently cleaved by specific enzymes (e.g., esterases in the plasma or liver) to release the active drug. jiwaji.edugoogle.com

Bioisosteric Replacements for the Carboxylic Acid Group (e.g., 5-substituted tetrazoles)

Bioisosterism involves substituting one atom or group with another that has similar physical or chemical properties to produce a new compound with broadly similar biological properties. cambridgemedchemconsulting.com Replacing the carboxylic acid group of this compound with a bioisostere can be an effective strategy to mitigate drawbacks like metabolic instability and poor membrane permeability while retaining the necessary interactions with its biological target. nih.gov

The 1H-tetrazole ring is a frequently used bioisosteric replacement for a carboxylic acid. cambridgemedchemconsulting.com Tetrazoles and carboxylic acids share similar acidic properties (pKa) and spatial arrangements of hydrogen bond acceptors, allowing them to engage in similar biological interactions. researchgate.netcambridgemedchemconsulting.com A key advantage of this replacement is the potential to avoid metabolic liabilities associated with carboxylic acids, such as the formation of reactive acyl glucuronides, which have been linked to toxicity. nih.govcambridgemedchemconsulting.com Other potential bioisosteres for the carboxylic acid group include hydroxamic acids, acylsulfonamides, and phosphonic acids. researchgate.netnih.gov

| Property | Carboxylic Acid (-COOH) | 1H-Tetrazole (-CN4H) | Reference |

|---|---|---|---|

| Acidity (pKa) | ~4.5 | ~4.5 | cambridgemedchemconsulting.com |

| Geometry | Planar | Planar | cambridgemedchemconsulting.com |

| Hydrogen Bonding | Acts as H-bond donor and acceptor | Acts as H-bond donor and acceptor | researchgate.netcambridgemedchemconsulting.com |

| Metabolic Profile | Susceptible to acyl glucuronide formation | Generally more resistant to conjugation | nih.govcambridgemedchemconsulting.com |

Ester Prodrug Formulations of the Carboxylic Acid Moiety

Esterification is one of the most common and effective strategies for creating prodrugs of compounds containing a carboxylic acid. ebrary.net Forming an ester prodrug of this compound would mask the polar carboxyl group, thereby increasing its lipophilicity and enhancing its ability to diffuse across biological membranes. google.com These prodrugs are designed to be stable in aqueous solutions but are susceptible to hydrolysis by ubiquitous esterase enzymes in the body, which releases the parent carboxylic acid. google.comresearchgate.net

The choice of the alcohol used for esterification allows for fine-tuning of the prodrug's properties. Simple alkyl esters can increase lipophilicity, while more complex structures, such as glycolamide esters or acyloxyalkyl esters (a "double ester" approach), can be engineered for very rapid enzymatic hydrolysis. google.comnih.gov The double ester concept can be particularly useful when simple esters are too stable for efficient bioactivation. google.com

| Ester Type | General Structure (R-COO-R') | Key Feature | Reference |

|---|---|---|---|

| Simple Alkyl Ester | R' = Methyl, Ethyl, etc. | Increases lipophilicity; hydrolysis rate can be slow. | ebrary.net |

| Acyloxyalkyl Ester | R' = -CH(R'')-O-CO-R''' | "Double ester" type with generally higher enzymatic lability. | google.com |

| Glycolamide Ester | R' = -CH2-CO-NR''R''' | Can be engineered for extremely rapid hydrolysis by plasma cholinesterases. | nih.gov |

| Sulfonamidomethyl Ester | R' = -CH2-N(R'')-SO2-R''' | A newer class of prodrugs with tunable stability. | nih.gov |

Amide Prodrugs for Carboxylic Acid Functionalities

Similar to esterification, forming an amide by reacting the carboxylic acid of this compound with an amine can create a neutral, more lipophilic prodrug. ijpcbs.com Amide bonds are generally more resistant to hydrolysis than ester bonds, which can result in a longer duration of action. ijpcbs.comresearchgate.net However, their high stability can sometimes lead to incomplete conversion to the parent drug. ijpcbs.com The in vivo cleavage of amide prodrugs is typically mediated by enzymes such as carboxylesterases, peptidases, or proteases. ijpcbs.com This strategy has been employed for several nonsteroidal anti-inflammatory drugs (NSAIDs) to mask the free carboxylic group responsible for gastrointestinal side effects. researchgate.net

| Amino Acid | Potential Transporter Target | Key Advantage | Reference |

|---|---|---|---|

| Valine / Leucine | PEPT1, LAT1 | Improves intestinal and blood-brain barrier transport. | mdpi.comnih.gov |

| Glycine | Various | Simple, often used to modify solubility and metabolism. | nih.gov |

| Alanine | PEPT1 | Enhances intestinal absorption. | mdpi.com |

| Phenylalanine | LAT1 | Can target transporters overexpressed in cancer cells. | mdpi.com |

Enzyme-Mediated Prodrug Activation Mechanisms

A crucial aspect of prodrug design is ensuring the timely and efficient conversion of the prodrug to its active form at the desired site of action. researchgate.net This activation is most often mediated by enzymes. nih.gov

Esterases: Ester-based prodrugs of this compound would be activated by hydrolytic enzymes called esterases. Carboxylesterases (CEs) are abundant in the liver, plasma, intestine, and other tissues, playing a major role in the hydrolysis of many ester-containing prodrugs. researchgate.net Butyrylcholinesterase (BChE), found in plasma, is another key enzyme for prodrug activation. researchgate.netnih.gov

Amidases/Peptidases: Amide-based prodrugs, including amino acid conjugates, are cleaved by amidases or peptidases. ijpcbs.com The location of these enzymes can be exploited for targeted release. For instance, peptidases in the intestinal brush border can facilitate the absorption and simultaneous activation of an amino acid-drug conjugate.

Other Enzymes: While less common for simple carboxylic acid derivatives, other enzyme classes like phosphatases (for phosphate (B84403) prodrugs) or cytochrome P450 oxidoreductases (for bioprecursor prodrugs) are also utilized in prodrug activation. nih.gov

The rate and extent of enzymatic conversion are critical factors that determine the pharmacokinetic profile and therapeutic efficacy of the released drug. researchgate.netnih.gov

Strategies for Overcoming Permeability and Metabolism Challenges

For this compound, prodrug strategies provide a direct route to address inherent challenges related to permeability and metabolism.

Overcoming Permeability Barriers: The primary challenge for this molecule is likely poor passive diffusion across cell membranes due to the ionizable carboxylic acid. Esterification and amidation are direct solutions that increase lipophilicity by neutralizing the charge, thus favoring absorption from the gastrointestinal tract. ijpcbs.comebrary.net Alternatively, amino acid conjugation offers an active transport mechanism by hijacking nutrient transporters. mdpi.com

Addressing Metabolism Challenges: Carboxylic acids can undergo phase II metabolism to form acyl-CoA thioesters or acyl glucuronides. nih.govnih.gov The latter can sometimes be chemically reactive, leading to toxicity. nih.gov A bioisosteric replacement strategy, such as substituting the carboxylic acid with a tetrazole, can completely circumvent this metabolic pathway, potentially leading to a safer compound. cambridgemedchemconsulting.com Furthermore, prodrugs can protect the parent molecule from premature metabolism, allowing more of the drug to reach systemic circulation intact. By temporarily modifying the carboxylic acid, its availability for conjugation reactions is blocked until after the prodrug is cleaved.

Ultimately, the selection of a specific prodrug strategy for this compound would depend on the desired therapeutic outcome, balancing the need for improved bioavailability with a controlled and efficient release of the active agent. nih.gov

Patent Landscape and Research Commercialization Implications

Analysis of Patent Applications and Granted Patents related to 2'-Sulfamoyl-biphenyl-4-carboxylic Acid and its Derivatives

While patents specifically claiming the exact molecule this compound are not prominently found, the broader biphenyl-sulfonamide and biphenyl-carboxylic acid frameworks are well-represented in patent literature. This indicates that while the specific combination of the sulfamoyl and carboxylic acid groups at the 2' and 4 positions respectively on a biphenyl (B1667301) core might be a niche or emerging area, the constituent parts of the scaffold are of significant interest to pharmaceutical research and development.

Key patents in the broader biphenyl-sulfonamide space are held by various entities, with a notable presence of companies focused on inflammatory and autoimmune diseases, as well as oncology. For instance, patents assigned to Pimco 2664 Limited, such as US8207167B2, describe aryl-phenyl-sulfonamide compounds for the treatment of a wide range of conditions including rheumatoid arthritis, psoriasis, inflammatory bowel disease, and certain cancers. google.com These patents often claim a broad genus of compounds, which may encompass derivatives structurally related to this compound.

The following interactive table provides a summary of representative patents related to the biphenyl-sulfamoyl scaffold:

| Patent Number | Title | Assignee | Therapeutic Area(s) | Key Claims Summary |

| US8207167B2 | Aryl-phenyl-sulfonamide-phenylene compounds and their use | Pimco 2664 Limited | Inflammatory disorders, autoimmune diseases, cancer | Covers a class of aryl sulfonamides for preventing inflammation and/or bone loss, and treating diseases with an inflammatory or autoimmune component. google.com |

Intellectual Property Trends in Biphenyl-Sulfamoyl Scaffolds

The intellectual property trends for biphenyl-sulfamoyl scaffolds have evolved from broad claims on compound classes to more specific applications and formulations. Early patents in this space often focused on the core chemical structure and its general anti-inflammatory or anti-proliferative properties. More recent patent applications and grants demonstrate a trend towards:

Target-specific claims: Patents are increasingly specifying the biological targets of the compounds, such as specific enzymes or receptors involved in disease pathways.

Combination therapies: There is a growing interest in patenting the use of biphenyl-sulfamoyl compounds in combination with other established therapeutic agents to enhance efficacy or overcome resistance.

Formulation and delivery: Innovations in drug delivery systems and specific formulations to improve bioavailability and patient compliance are also becoming a key area for patent protection.

New therapeutic indications: Researchers are exploring and patenting the use of these scaffolds for a wider range of diseases beyond the initial focus on inflammation and cancer.

This trend suggests a maturing of the research field, with a deeper understanding of the mechanism of action of these compounds and a more strategic approach to their commercial development.

Academic Contributions to Patentable Chemical Structures

Academic research plays a crucial role in laying the groundwork for the discovery and development of novel therapeutic agents based on the biphenyl-sulfamoyl scaffold. University and research institute-led studies often explore the fundamental synthesis, structure-activity relationships (SAR), and initial biological activities of new chemical entities. This foundational research is often published in peer-reviewed journals and can subsequently form the basis for patent applications, either by the academic institution itself or through licensing agreements with pharmaceutical companies.

The process of technology transfer, from academic discovery to industrial development, is a critical step in the commercialization pipeline. harvard.edufrontiersin.org This often involves the university's technology transfer office (TTO) identifying promising research, securing intellectual property rights through patent filings, and then seeking commercial partners for further development and clinical trials. alacrita.comkeystonesymposia.org The collaboration between academia and industry is essential for translating early-stage discoveries into tangible therapeutic products. harvard.edufrontiersin.org

Strategic Research Directions based on Existing Patent Coverage

The existing patent landscape for biphenyl-sulfamoyl scaffolds reveals several strategic directions for future research and development:

Exploitation of Underexplored Chemical Space: While the broader scaffold is well-patented, there may be opportunities to explore novel substitution patterns and functional group combinations, such as the specific arrangement in this compound, to identify compounds with improved potency, selectivity, or pharmacokinetic properties.

Focus on Novel Therapeutic Areas: The majority of current patents focus on inflammation and cancer. Investigating the potential of these compounds in other disease areas with unmet medical needs, such as neurodegenerative diseases, metabolic disorders, or rare diseases, could represent a significant opportunity. biorxiv.orgscienceopen.com

Development of Biomarkers: Identifying and patenting biomarkers that can predict patient response to treatment with biphenyl-sulfamoyl derivatives would provide a significant competitive advantage and support a personalized medicine approach.

Repurposing of Existing Patented Compounds: A systematic evaluation of existing patented compounds for new therapeutic indications could be a time and cost-effective strategy for expanding the commercial potential of this chemical class.

Future Research Directions and Open Questions

Development of Highly Selective and Potent Analogues

A primary direction for future research lies in the synthesis and evaluation of analogues of 2'-Sulfamoyl-biphenyl-4-carboxylic acid. By systematically modifying the core structure, researchers can explore the structure-activity relationships (SAR) to develop compounds with enhanced potency and selectivity for specific biological targets. Key modifications could include altering the substitution pattern on the biphenyl (B1667301) rings, replacing the sulfamoyl or carboxylic acid moieties with bioisosteres, and introducing additional functional groups to optimize pharmacokinetic and pharmacodynamic properties. The goal would be to create a library of related compounds that can be screened for a wide range of biological activities.

Exploration of Novel Biological Targets for Therapeutic Intervention

A significant open question is the primary biological target of this compound. While many biphenyl carboxylic acids exhibit anti-inflammatory properties, the specific enzymes or receptors that this compound interacts with are unknown. biorxiv.org Future research should employ a variety of screening techniques, including high-throughput screening against panels of known drug targets, to identify its molecular binding partners. Uncovering these targets could reveal novel pathways for therapeutic intervention in a range of diseases, from inflammatory disorders to cancer.

Integration of Advanced Synthetic Technologies

The efficient synthesis of this compound and its analogues is crucial for enabling further research. While general methods for biphenyl synthesis, such as the Suzuki-Miyaura coupling and the Ullmann reaction, are well-established, optimizing a specific and scalable route for this particular compound is a key objective. ajgreenchem.comrsc.org Future synthetic work could leverage advanced technologies such as flow chemistry for improved reaction control and scalability, and enzymatic catalysis for more environmentally friendly and stereoselective transformations. Developing a robust synthetic platform will be essential for producing the quantities of material needed for extensive biological testing.

Comprehensive Mechanistic Studies at the Molecular Level